Cas no 220345-73-3 (Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester)

Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester structure
220345-73-3 structure
Product Name:Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester
Numéro CAS:220345-73-3
Le MF:C26H28N2O8S2
Mégawatts:560.6391248703
CID:290801
Update Time:2024-03-01

Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester Propriétés chimiques et physiques

Nom et identifiant

    • Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-ylester (9CI)
    • Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,
    • Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yleste
    • (+)-AmbewelamideB
    • Ambewelamide B
    • Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester
    • Piscine à noyau: 1S/C26H28N2O8S2/c1-3-4-5-6-16(30)34-15-8-13-10-26-24(32)27-17-12(7-14(33-11(2)29)19-21(17)35-19)9-25(27,37-38-26)23(31)28(26)18(13)22-20(15)36-22/h7-8,14-15,17-22H,3-6,9-10H2,1-2H3
    • La clé Inchi: RKEDAZXFFYMOPX-UHFFFAOYSA-N
    • Sourire: CCCCCC(OC1C2C(O2)C2C(CC34N2C(=O)C2(N(C3=O)C3C(=CC(C5C3O5)OC(=O)C)C2)SS4)=C1)=O

Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester Littérature connexe

Fournisseurs recommandés
上海帛亦医药科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Beyond Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif